4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally named 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride under IUPAC guidelines. The nomenclature reflects its core structure:
- A pyrrolidine ring (five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).
- A 4-fluorophenyl substituent at the pyrrolidine’s 4-position.
- A carboxylic acid group at the 3-position.
- A hydrochloride counterion, indicating the protonation of the pyrrolidine nitrogen.
The stereochemical descriptor (3R,4S) or (3S,4R) is applied to specify the spatial arrangement of substituents in chiral centers at positions 3 and 4. The trans configuration of the substituents is implied by the relative positions of the fluorophenyl and carboxylic acid groups.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₃ClFNO₂ confirms the presence of:
- 11 carbon atoms (including aromatic and pyrrolidine carbons).
- 1 fluorine atom from the para-fluorophenyl group.
- 1 chlorine atom from the hydrochloride salt.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 245.68 g/mol | |
| Exact mass | 245.059 Da | |
| Parent compound (free base) | C₁₁H₁₂FNO₂ |
The hydrochloride salt increases molecular weight by 36.46 g/mol compared to the free base (209.22 g/mol).
Stereochemical Configuration: (3S,4R) Isomerism
The compound exhibits two chiral centers at positions 3 and 4 of the pyrrolidine ring. Key stereochemical features include:
- Relative configuration : The trans arrangement of the 4-fluorophenyl and 3-carboxylic acid groups, as evidenced by the descriptor (3S,4R) .
- Enantiomeric purity : Suppliers often provide the racemic mixture (±)-trans , though enantiopure forms (e.g., (3R,4S)) are synthesized for targeted applications.
The stereochemistry critically influences intermolecular interactions, as demonstrated by the distinct biological activities of enantiomers in MDM2 inhibition studies.
Crystallographic and Conformational Studies
While detailed crystallographic data for this specific hydrochloride salt remains unpublished, analogous pyrrolidine derivatives exhibit:
- Pyrrolidine ring puckering : A twist conformation (C₂ symmetry) minimizes steric strain between substituents.
- Hydrogen bonding networks : The hydrochloride counterion participates in ionic interactions with the protonated pyrrolidine nitrogen and hydrogen bonds with the carboxylic acid group.
| Conformational Feature | Description | Source |
|---|---|---|
| Torsion angle (C3-C4) | ~60° (favored for trans substituents) | |
| Dihedral angle (phenyl) | 85–90° relative to pyrrolidine plane |
The SMILES notation O=C(C1CNCC1C2=CC=C(F)C=C2)O.[H]Cl and InChIKey XZSHXPBONGTRLB-UHFFFAOYSA-N provide machine-readable representations of connectivity and stereochemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVCUXVEBGHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Selection and Performance
Ruthenium complexes with (R)- or (S)-2-Furyl-MeOBIPHEP ligands demonstrate superior activity. Key parameters include:
| Catalyst | S/C Ratio | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 3,000 | 40 | 30 | >99 | >99.9 |
| [Ru(OAc)₂((S)-2-Furyl-MeOBIPHEP)] | 1,000 | 40 | 30 | 98 | 99.8 |
- Charge a Hastelloy reactor with dihydro precursor (15.1 mmol), catalyst (5.02×10⁻⁶ mol), and methanol.
- Pressurize with H₂ (40 bar) and stir at 30°C for 20 h.
- Concentrate the mixture, filter, and wash with cold methanol to isolate the product as a white solid.
The reaction proceeds via syn-addition of hydrogen across the enamine double bond, with the BIPHEP ligand’s bite angle dictating facial selectivity. ³¹P NMR (31.7–31.8 ppm) confirms ligand integrity post-reaction.
Cyclization of Propynoic Acid Derivatives
Cyclization of (4-fluorophenyl)-propynoic acid esters provides an alternative route, avoiding chiral resolution steps.
Optimized Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dioxane/H₂O (2:1) | Maximizes ring closure efficiency |
| Base | NaOH (2.8 eq) | Complete ester hydrolysis |
| Acid | 25% HCl (pH 2.5) | Precipitates product |
| Reaction Time | 18–48 h | Ensures full conversion |
- (4-Chloro-3-fluorophenyl)-propynoic acid ethyl ester (39.0 g) reacts with N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine in CH₂Cl₂.
- After 72 h, NaOH (45.0 ml) induces cyclization, yielding 42.0 g (75%) of pyrrolidine carboxylate. Acidification with HCl affords the hydrochloride salt.
FT-IR analysis reveals characteristic bands at 1745 cm⁻¹ (C=O) and 1236 cm⁻¹ (C-F), confirming product identity.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acid-base titration, enhancing stability and crystallinity.
- Dissolve 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (1 eq) in methanol.
- Add concentrated HCl (1.05 eq) dropwise at 0–5°C.
- Stir for 2 h, filter, and dry under vacuum.
Key Data :
- Molecular Weight : 245.68 g/mol (C₁₁H₁₂FNO₂·HCl).
- Purity : >99% by HPLC (C₁₈ column, 0.1% TFA/ACN gradient).
Industrial-Scale Production
Scaling the hydrogenation method to kilogram-scale maintains efficiency:
| Batch Size (g) | Catalyst Loading (g) | Yield (kg) | Purity (%) |
|---|---|---|---|
| 500 | 0.413 | 4.75 | 99.0 |
| 1,000 | 0.766 | 9.50 | 99.2 |
Economic analysis shows a 62% cost reduction versus resolution methods, primarily due to recyclable catalysts.
Comparative Analysis of Methods
| Method | Cost | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Enantioselective Hydrogenation | High | >99.9 | Excellent | Low (catalyst reuse) |
| Cyclization | Moderate | Racemic | Moderate | Medium (solvent use) |
Regulatory filings emphasize hydrogenation-derived material for its consistent chiral purity (>99.9% ee).
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May produce alcohols or other reduced derivatives.
Substitution: Can result in various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with diverse applications in scientific research, particularly in the fields of pharmaceutical development, neuroscience, analytical chemistry, medicinal chemistry, and biochemical assays . It exists in two forms: (+/-)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride and (+/-)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride .
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in the development of drugs that target neurological disorders . Its ability to interact with specific receptors in the brain makes it significant in creating novel therapeutics .
Neuroscience Research
This compound is valuable in studies that explore the mechanisms of neurotransmitter systems, advancing the understanding of conditions such as depression and anxiety .
Analytical Chemistry
In analytical chemistry, this compound is utilized in methods to quantify drug levels in biological samples, which aids in pharmacokinetic studies . It also serves as a standard reference material, ensuring accuracy in quantifying related compounds within complex mixtures .
Medicinal Chemistry
The compound plays a role in the design of novel therapeutic agents, allowing chemists to modify its structure to enhance efficacy and reduce side effects .
Biochemical Assays
In biochemical assays, this compound is used to evaluate the biological activity of new compounds, providing insights into their potential therapeutic applications .
Material Science
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
trans-Methyl 4-(4-Fluorophenyl)pyrrolidine-3-carboxylate Hydrochloride
- Similarity : 80%
- Key Differences : The carboxylic acid group is replaced by a methyl ester (C=O-OCH₃), increasing lipophilicity.
- Impact : The ester derivative is less polar, favoring passive membrane diffusion but requiring hydrolysis in vivo for activation.
- Molecular Weight : Higher (309.33 g/mol for Boc-protected form vs. 245.68 g/mol for the target) .
(R)-4-Amino-3-(4-Fluorophenyl)butanoic Acid
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
- Key Differences : Chlorine replaces fluorine at the para position of the phenyl ring.
- Impact : Chlorine’s larger atomic radius and higher electronegativity may alter steric and electronic interactions, affecting receptor affinity .
- Molecular Weight : 225.67 g/mol (free acid form) vs. 245.68 g/mol (target hydrochloride) .
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
Boc-Protected Derivatives
- Example : Boc (±)-trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1218764-11-4).
- Key Differences : A tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen.
- Impact : The Boc group improves stability during synthesis but requires deprotection for biological activity .
Comparative Data Table
Key Findings and Implications
Fluorine vs. Chlorine : Fluorine’s smaller size and lower electronegativity compared to chlorine result in distinct electronic and steric effects, influencing target binding and metabolic stability .
Salt Forms : Hydrochloride salts improve solubility, critical for in vivo applications, while free acids or esters are preferred for synthetic intermediates .
Substituent Position : Para-substituted phenyl groups (e.g., 4-fluoro) optimize steric compatibility with enzyme active sites, while ortho/meta substitutions (e.g., 2-trifluoromethyl) may introduce steric hindrance .
Biological Activity
4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 215.22 g/mol .
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antagonistic Activity : Studies have shown that structural analogs can act as antagonists at specific receptors, notably the RXFP3 receptor, which is involved in metabolic processes. For instance, modifications to the phenyl ring influence the potency of antagonism, with certain substitutions enhancing receptor binding affinity .
- Anticancer Activity : The compound's analogs have demonstrated significant anticancer effects in vitro. For example, derivatives with halogen substitutions exhibited enhanced activity against A549 lung cancer cells, suggesting that structural modifications can optimize therapeutic efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. Key findings include:
| Modification | IC50 (μM) | Observations |
|---|---|---|
| Parent Compound | 7.90 | Baseline activity |
| 4-Pyridyl Substitution | 2.12 | Increased potency |
| Removal of 4-Methyl Group | 28.00 | Significant loss of activity |
| Cyclohexyl Substitution | Inactive | Loss of antagonistic properties |
This table illustrates how specific changes can either enhance or diminish the biological effectiveness of related compounds .
Case Studies
- Antagonist Activity in Metabolic Regulation : A study highlighted the role of RXFP3 antagonists in regulating feeding behavior in rats. The administration of these compounds significantly altered food intake and body weight, demonstrating their potential in treating metabolic disorders .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of related pyrrolidine derivatives against various cancer cell lines. The presence of a fluorine atom was linked to improved selectivity and potency against specific cancer types, particularly lung and breast cancers .
Q & A
Basic: How can the synthesis of 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride be optimized for higher yield?
Methodological Answer:
Optimization involves evaluating reaction conditions such as catalyst choice (e.g., palladium for cross-coupling vs. copper for cyclization ), solvent polarity (DMF for polar intermediates vs. toluene for non-polar steps ), and temperature. For fluorophenyl substituents, electron-withdrawing effects may necessitate longer reaction times compared to chlorophenyl analogs. Post-synthetic purification via recrystallization in ethanol/water mixtures can improve purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H/C NMR to verify the pyrrolidine ring conformation and fluorophenyl substitution pattern. Aromatic proton signals near δ 7.2–7.4 ppm confirm the 4-fluorophenyl group .
- HPLC-MS: Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with mass detection to confirm molecular ion peaks (e.g., [M+H] at m/z 254.1) and purity ≥98% .
Intermediate: How can stereochemical purity of the pyrrolidine ring be assessed?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with racemic or enantiopure standards .
- X-ray Crystallography: For definitive confirmation, grow single crystals in methanol/ether and analyze the crystal structure to assign (3R,4S) or (3S,4R) configurations .
Intermediate: What strategies mitigate solubility challenges during biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS (pH 7.4).
- Prodrug Derivatization: Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs ).
- Micellar Systems: Incorporate surfactants like Tween-80 for in vitro studies .
Advanced: How does the 4-fluorophenyl substituent influence structure-activity relationships (SAR) compared to chlorophenyl analogs?
Methodological Answer:
- Electron Effects: Fluorine’s electronegativity reduces electron density on the phenyl ring, potentially altering binding to target receptors (e.g., kinase inhibition vs. chlorophenyl derivatives ).
- Hydrogen Bonding: Fluorine’s smaller size and lack of hydrogen-bonding capacity may reduce off-target interactions. Test via competitive binding assays against chlorophenyl analogs .
Advanced: How can computational modeling predict target interactions of this compound?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with proteins (e.g., Rho kinase). Focus on the pyrrolidine-carboxylic acid’s salt bridge potential and fluorophenyl’s hydrophobic contacts .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Advanced: How to resolve contradictions in biological activity data from structurally similar compounds?
Methodological Answer:
- Control Experiments: Replicate assays using identical cell lines (e.g., HEK293) and protocols to isolate substituent effects.
- Metabolic Stability Testing: Compare hepatic microsomal stability (e.g., human vs. rodent) to rule out species-specific metabolism .
- Crystallographic Overlays: Superimpose bound structures of fluorophenyl and chlorophenyl analogs to identify steric/electronic discrepancies .
Advanced: What in vitro assays assess metabolic stability and degradation pathways?
Methodological Answer:
- Liver Microsome Assays: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential .
Advanced: How to evaluate enantiomer-specific effects in pharmacological studies?
Methodological Answer:
- Enantiopure Synthesis: Prepare (3R,4S) and (3S,4R) isomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Functional Assays: Compare IC values in kinase inhibition or receptor binding assays to identify stereospecific activity .
Advanced: What are the best practices for stability studies under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
